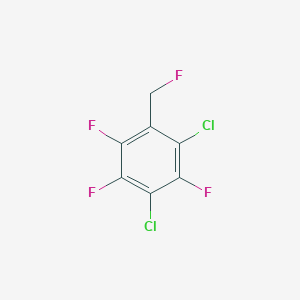
1,3-Dichloro-4-fluoromethyl-2,5,6-trifluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-4-fluoromethyl-2,5,6-trifluorobenzene is a halogenated aromatic compound with the molecular formula C7H2Cl2F4. This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, attached to a benzene ring. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-4-fluoromethyl-2,5,6-trifluorobenzene typically involves the fluorination of chlorinated benzene derivatives. One common method involves the use of pentachlorobenzonitrile and alkali metal fluoride as raw materials. The reaction is catalyzed by N, N, N-hexa-substituted guanidine in an organic solvent. The process includes fluorination, hydrolysis, and decarboxylation steps .
Industrial Production Methods
For industrial production, the process is optimized for simplicity, ease of operation, and cost-effectiveness. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions helps in achieving the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-4-fluoromethyl-2,5,6-trifluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkali metal fluorides and organic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various fluorinated derivatives .
Applications De Recherche Scientifique
1,3-Dichloro-4-fluoromethyl-2,5,6-trifluorobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-4-fluoromethyl-2,5,6-trifluorobenzene involves its interaction with molecular targets and pathways. The presence of multiple halogen atoms allows it to participate in various chemical interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dichloro-2-fluoromethyl-4,5,6-trifluorobenzene
- 2,4-Dichloro-1,3,5-trifluorobenzene
Uniqueness
1,3-Dichloro-4-fluoromethyl-2,5,6-trifluorobenzene is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C7H2Cl2F4 |
|---|---|
Poids moléculaire |
232.99 g/mol |
Nom IUPAC |
1,3-dichloro-2,4,5-trifluoro-6-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl2F4/c8-3-2(1-10)5(11)7(13)4(9)6(3)12/h1H2 |
Clé InChI |
JLUURXHUWFFLDZ-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(C(=C(C(=C1Cl)F)Cl)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















